Lipophilicity Advantage Over the Des-Benzoyl Analog: XLogP3-AA Comparison
The target compound exhibits a computed XLogP3-AA of 2.7, whereas the des-benzoyl analog 4,6-dimethyl-2-(pyrrolidin-3-yloxy)pyrimidine (PubChem CID 119100314) has an XLogP3-AA of 1.2 [1]. This 1.5-unit increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cell-based ACC inhibition assays and any future in vivo studies. The benzoyl group is therefore not merely a synthetic handle but a key driver of physicochemical suitability for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4,6-Dimethyl-2-(pyrrolidin-3-yloxy)pyrimidine: 1.2 |
| Quantified Difference | Δ = +1.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity directly influences cell permeability and intracellular target access; procurement of the N-benzoylated compound ensures assay-ready physicochemical properties without additional formulation.
- [1] PubChem Compound Summary for CID 119100315. National Center for Biotechnology Information (2026). View Source
